molecular formula C19H13F3N2O7 B11161630 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B11161630
M. Wt: 438.3 g/mol
InChI Key: HCSOHDNAEUMWJU-UHFFFAOYSA-N
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Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one is a complex organic compound with the molecular formula C22H11F3N2O7 This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including nitro, trifluoromethyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with an appropriate chromen-2-one derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. Additionally, its ability to undergo redox reactions can contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
  • 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-2H-chromen-2-one
  • 7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-one

Uniqueness

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H13F3N2O7

Molecular Weight

438.3 g/mol

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methylchromen-2-one

InChI

InChI=1S/C19H13F3N2O7/c1-3-10-5-12-9(2)4-17(25)30-16(12)8-15(10)31-18-13(23(26)27)6-11(19(20,21)22)7-14(18)24(28)29/h4-8H,3H2,1-2H3

InChI Key

HCSOHDNAEUMWJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC(=O)C=C2C

Origin of Product

United States

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